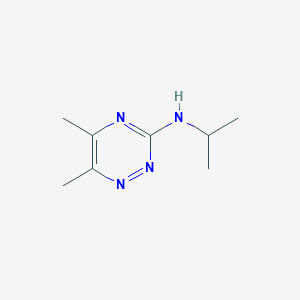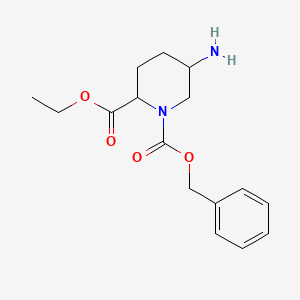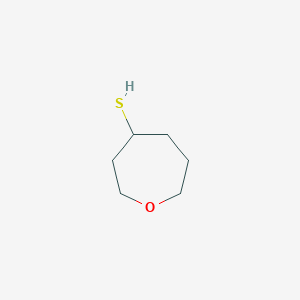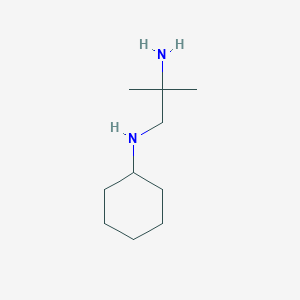
1,2-Propanediamine, N1-cyclohexyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1-cyclohexyl-2-methyl- is an organic compound with the molecular formula C10H22N2 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a cyclohexyl group and the other with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1-cyclohexyl-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with cyclohexylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, N1-cyclohexyl-2-methyl- typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1-cyclohexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1-cyclohexyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Propanediamine, N1-cyclohexyl-2-methyl- exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediamine: The parent compound without the cyclohexyl and methyl substitutions.
2-Methyl-1,2-propanediamine: A similar compound with a methyl group at the 2-position.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group instead of a cyclohexyl group.
Uniqueness
1,2-Propanediamine, N1-cyclohexyl-2-methyl- is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1-N-cyclohexyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-10(2,11)8-12-9-6-4-3-5-7-9/h9,12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
QUGPKAYQDUFTOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


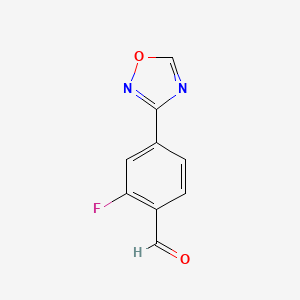
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)
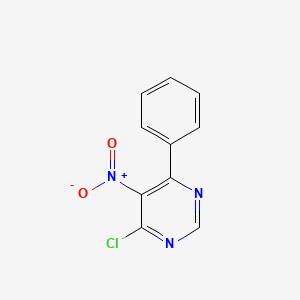


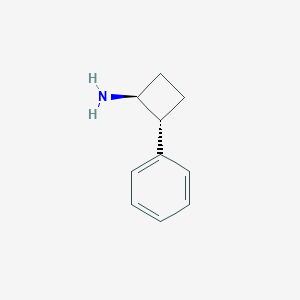

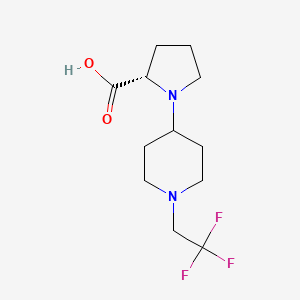
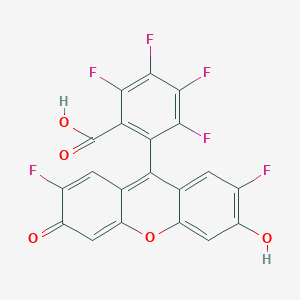
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)

